1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide
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Overview
Description
1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a fluorinated benzothiazole ring, a morpholine-substituted phenyl group, and an azetidine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzothiazole ring, followed by the introduction of the fluorine atom. Subsequent steps involve the attachment of the morpholine-substituted phenyl group and the azetidine carboxamide moiety. Common reagents used in these reactions include fluorinating agents, coupling reagents, and various catalysts to facilitate the formation of the desired bonds under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be essential to scale up the synthesis from laboratory to industrial scale.
Chemical Reactions Analysis
Types of Reactions
1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like sodium azide (NaN3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile or electrophile used.
Scientific Research Applications
1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Medicine: Its unique structure suggests potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. The fluorinated benzothiazole ring may interact with aromatic residues in proteins, while the morpholine-substituted phenyl group can enhance binding affinity through hydrogen bonding and hydrophobic interactions. The azetidine carboxamide moiety may contribute to the compound’s stability and solubility, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-fluorobenzo[d]thiazol-2-yl)hydrazine
- (E)-1-(6-fluorobenzo[d]thiazol-2-yl)-4-(furan-2-yl(hydroxy)methylene)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione
Uniqueness
Compared to similar compounds, 1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide stands out due to its unique combination of functional groups. The presence of the morpholine-substituted phenyl group and the azetidine carboxamide moiety provides distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(6-fluoro-1,3-benzothiazol-2-yl)-N-(4-morpholin-4-ylphenyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2S/c22-15-1-6-18-19(11-15)29-21(24-18)26-12-14(13-26)20(27)23-16-2-4-17(5-3-16)25-7-9-28-10-8-25/h1-6,11,14H,7-10,12-13H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMKXFAPGBJXNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3CN(C3)C4=NC5=C(S4)C=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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